molecular formula C15H30N2O2 B6110849 N,N'-propane-1,2-diylbis(3,3-dimethylbutanamide)

N,N'-propane-1,2-diylbis(3,3-dimethylbutanamide)

Cat. No.: B6110849
M. Wt: 270.41 g/mol
InChI Key: SICBVIZMSOOLPB-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis(3,3-dimethylbutanamide) is an organic compound with a complex structure that includes multiple amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diylbis(3,3-dimethylbutanamide) typically involves the reaction of propane-1,2-diamine with 3,3-dimethylbutanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Propane-1,2-diamine: This is synthesized through the reduction of 1,2-dinitropropane.

    Reaction with 3,3-dimethylbutanoyl chloride: The propane-1,2-diamine is reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide compound.

Industrial Production Methods

In an industrial setting, the production of N,N’-propane-1,2-diylbis(3,3-dimethylbutanamide) involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diylbis(3,3-dimethylbutanamide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: N-alkylated amides.

Scientific Research Applications

N,N’-propane-1,2-diylbis(3,3-dimethylbutanamide) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N,N’-propane-1,2-diylbis(3,3-dimethylbutanamide) exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The pathways involved include modulation of enzyme activity and alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3-aminopropyl)ethylenediamine
  • N,N’-bis(3-aminopropyl)propane-1,2-diamine

Uniqueness

N,N’-propane-1,2-diylbis(3,3-dimethylbutanamide) is unique due to its specific structural features, such as the presence of 3,3-dimethylbutanamide groups, which confer distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(3,3-dimethylbutanoylamino)propyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-11(17-13(19)9-15(5,6)7)10-16-12(18)8-14(2,3)4/h11H,8-10H2,1-7H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICBVIZMSOOLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC(C)(C)C)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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